A Comprehensive Technical Guide to 4-Bromopyrene: Properties and Experimental Protocols
A Comprehensive Technical Guide to 4-Bromopyrene: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyrene is a substituted polycyclic aromatic hydrocarbon (PAH) featuring a bromine atom on the pyrene backbone. This functionalization makes it a valuable intermediate in organic synthesis, particularly for the development of novel electronic materials, fluorescent probes, and complex organic molecules. Its photophysical properties and reactivity are of significant interest to researchers in materials science and drug development. This guide provides a detailed overview of the physical and chemical properties of 4-Bromopyrene, along with comprehensive experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4-Bromopyrene are summarized below, providing a quick reference for laboratory use.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₉Br | [1] |
| Molecular Weight | 281.15 g/mol | [1] |
| Appearance | White to Yellow to Orange powder/crystal | |
| CAS Number | 1732-26-9 | [1] |
Tabulated Physical Data
| Property | Value | Notes | Source(s) |
| Melting Point | 152 °C | - | |
| Boiling Point | 422.5 ± 14.0 °C | Predicted | |
| Density | 1.578 ± 0.06 g/cm³ | Predicted | |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Sonicated) | Limited solubility in polar solvents. | |
| Storage | Room temperature, dry place or refrigerator | Protect from light and moisture. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-Bromopyrene are crucial for reproducible research. The following sections provide step-by-step experimental procedures.
Synthesis of 4-Bromopyrene via the Hexahydropyrene (HHPy) Method
The synthesis of 4-substituted pyrenes, including 4-Bromopyrene, can be achieved through the hexahydropyrene (HHPy) method. This involves the electrophilic substitution on 1,2,3,6,7,8-hexahydropyrene followed by re-aromatization.[2]
Materials:
-
1,2,3,6,7,8-hexahydropyrene (HHPy)
-
N-Bromosuccinimide (NBS)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Bromination: Dissolve 1,2,3,6,7,8-hexahydropyrene in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-bromo-1,2,3,6,7,8-hexahydropyrene.
-
Aromatization: Dissolve the crude product in a suitable solvent like toluene.
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution and reflux the mixture. Monitor the reaction by TLC until the intermediate is fully converted.
-
Cool the reaction mixture to room temperature and filter to remove the hydroquinone byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude 4-Bromopyrene using silica gel column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Collect the fractions containing the pure product and evaporate the solvent to yield 4-Bromopyrene as a solid.
Caption: Synthesis of 4-Bromopyrene via the HHPy method.
Characterization Protocols
NMR spectroscopy is essential for the structural elucidation of 4-Bromopyrene.
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-Bromopyrene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters (400 MHz):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[3]
-
Number of Scans: 16-64.[3]
-
Relaxation Delay (d1): 1-2 seconds.[3]
-
Acquisition Time: 3-4 seconds.[3]
-
Spectral Width: -2 to 12 ppm.[3]
¹³C NMR Spectroscopy Parameters (100 MHz):
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).[3]
-
Number of Scans: ≥1024.[3]
-
Relaxation Delay (d1): 2 seconds.[3]
-
Acquisition Time: 1-2 seconds.[3]
-
Spectral Width: 0 to 160 ppm.[3]
-
¹H NMR: The proton NMR spectrum of 4-Bromopyrene is expected to show a complex pattern of signals in the aromatic region (typically 7.5-8.5 ppm) due to the coupling of the nine protons on the pyrene core.
-
¹³C NMR: The carbon NMR spectrum will display 16 distinct signals corresponding to the carbon atoms of the pyrene skeleton, with their chemical shifts influenced by the bromine substituent.
-
FT-IR Spectroscopy: The infrared spectrum of 4-Bromopyrene is expected to exhibit characteristic absorption bands. These include aromatic C-H stretching vibrations (around 3030-3060 cm⁻¹), C=C stretching vibrations of the para-substituted benzene ring moiety (around 1488 cm⁻¹ and 1590 cm⁻¹), and a characteristic C-Br stretching vibration (around 1073 cm⁻¹).[4]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of pyrene derivatives is characterized by sharp, well-resolved vibronic bands. For 4-Bromopyrene dissolved in a solvent like dichloromethane, strong absorption bands are expected in the UV region, which are characteristic of the π-π* transitions of the pyrene chromophore.[5]
Chemical Reactivity and Applications
4-Bromopyrene serves as a versatile building block for the synthesis of more complex molecules, primarily through cross-coupling reactions.
Sonogashira Coupling Reaction
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] 4-Bromopyrene is an excellent substrate for this reaction.
General Protocol:
-
To a reaction vessel, add 4-Bromopyrene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).
-
The vessel is subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC.
-
Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography.
Caption: Experimental workflow for Sonogashira coupling of 4-Bromopyrene.
Conclusion
4-Bromopyrene is a key synthetic intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a foundation for its synthesis and characterization, enabling researchers to utilize this compound in a wide range of applications, from the development of advanced materials to the synthesis of complex molecular architectures for drug discovery. Adherence to these detailed methodologies will facilitate reproducible and reliable results in the laboratory.
References
- 1. 4-Bromopyrene | C16H9Br | CID 3014036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
